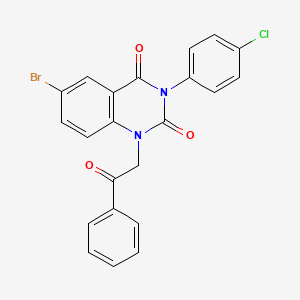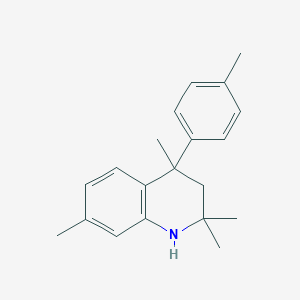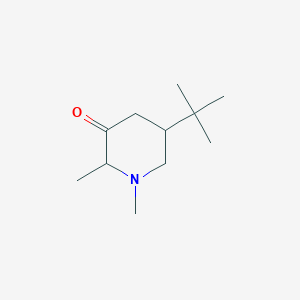![molecular formula C14H18N4O3 B11049906 5'-Amino-7a-hydroxy-1',3a-dimethyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11049906.png)
5'-Amino-7a-hydroxy-1',3a-dimethyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5’-Amino-7a-hydroxy-1’,3a-dimethyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6,7,7a-decahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile is a complex organic compound characterized by its unique spiro structure, which involves a fused indole and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-7a-hydroxy-1’,3a-dimethyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6,7,7a-decahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile typically involves multi-step organic synthesis. One common route starts with the preparation of the indole and pyrrole precursors, followed by their fusion through a spirocyclization reaction. Key steps include:
Formation of Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Formation of Pyrrole Precursor: Pyrrole synthesis often involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Spirocyclization: The indole and pyrrole
Properties
Molecular Formula |
C14H18N4O3 |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2'-amino-7a-hydroxy-1',3a-dimethyl-2,5'-dioxospiro[4,5,6,7-tetrahydro-1H-indole-3,4'-pyrrole]-3'-carbonitrile |
InChI |
InChI=1S/C14H18N4O3/c1-12-5-3-4-6-13(12,21)17-10(19)14(12)8(7-15)9(16)18(2)11(14)20/h21H,3-6,16H2,1-2H3,(H,17,19) |
InChI Key |
INNMNVSMCNFFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1(NC(=O)C23C(=C(N(C3=O)C)N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol](/img/structure/B11049835.png)
![9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11049839.png)
![4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11049850.png)
![1-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B11049854.png)


![1'-(3-chloro-2-methylphenyl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11049882.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11049884.png)
![1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11049889.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049893.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049910.png)

